molecular formula C18H22N6O2S B2591422 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097902-31-1

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

Cat. No.: B2591422
CAS No.: 2097902-31-1
M. Wt: 386.47
InChI Key: RJRHFRYQDIYDPL-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

A series of compounds, including thiazole-aminopiperidine hybrids, were designed, synthesized, and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds showed promise in inhibiting the growth of Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Synthesis of N,S-containing Heterocycles

Research on the Mannich reaction involving 2-thioxonicotinamide derivative led to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This study contributes to the methodology in organic synthesis, particularly in the synthesis of N,S-containing heterocycles, which are useful intermediates in medicinal chemistry (Dotsenko et al., 2012).

Synthesis and Evaluation of Analgesic and Antiparkinsonian Activities

Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine were synthesized and evaluated for their analgesic and antiparkinsonian activities. These studies illustrate the compound's potential in addressing neurological conditions, providing a basis for further development of therapeutic agents (Amr et al., 2008).

Mechanism of Action

Target of Action

The primary target of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound: interacts with PKB in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Pharmacokinetics

The ADME properties of This compound It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is orally bioavailable and has been tested in vivo .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c19-15(25)9-13-10-27-18(20-13)21-17(26)11-4-6-24(7-5-11)16-8-12-2-1-3-14(12)22-23-16/h8,10-11H,1-7,9H2,(H2,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRHFRYQDIYDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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